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Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical
signaling molecule that functions beyond its metabolic role. Under conditions of cellular stress
such as hypoxia, ischemia, or inflammation, succinate accumulates and is released into the
extracellular space, where it activates its cognate G protein-coupled receptor, SUCNRL1 (also
known as GPR91). This activation triggers a cascade of downstream signaling events that have
been implicated in a wide array of physiological and pathophysiological processes. SUCNRL1 is
expressed in various tissues, including the kidney, liver, adipose tissue, heart, retina, and on
numerous immune cells. Its activation is linked to hypertension, diabetic complications like
retinopathy and nephropathy, inflammation, fibrosis, and cancer progression. Consequently,
SUCNRL1 has garnered significant attention as a promising therapeutic target. This guide
provides an in-depth overview of SUCNRL signaling, its role in disease, quantitative
pharmacology of known modulators, and detailed experimental protocols for its study, offering a
comprehensive resource for researchers and drug developers in this field.

Introduction to Succinate and SUCNR1

Succinate is a vital metabolic intermediate produced within the mitochondria.[1][2]
Pathophysiological conditions that disrupt cellular metabolism can lead to an accumulation of
succinate, which is then transported out of the cell.[2] Extracellular succinate acts as a
paracrine and endocrine signaling molecule by binding to SUCNRL1, a Class A GPCR.[1][3] This
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receptor acts as a sensor for local metabolic stress, translating changes in the metabolic
environment into cellular responses. The succinate/SUCNRL1 axis is implicated in diverse
functions, from regulating blood pressure and glucose homeostasis to modulating immune
responses and angiogenesis. This widespread involvement makes SUCNR1 a compelling,
albeit complex, target for therapeutic intervention, with both antagonists and agonists being
explored for various conditions.

SUCNR1 Signaling Pathways

SUCNRL1 activation initiates multiple downstream signaling cascades through coupling to
heterotrimeric G proteins, primarily of the Gai and Gaq subtypes. The specific pathway
engaged can be cell-type dependent, leading to diverse physiological outcomes.

e Gai Pathway: The predominant signaling route for SUCNRL1 is through the Gai subunit. This
interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels. Reduced cAMP levels impact the activity of Protein Kinase A
(PKA) and other downstream effectors.

o Gag Pathway: SUCNRL1 can also couple to Gaq proteins. This activates Phospholipase C
(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (P1P2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca?*) from
intracellular stores, while DAG activates Protein Kinase C (PKC).

 MAPK/ERK Pathway: Activation of SUCNR1 has been shown to induce the phosphorylation
and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of
the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for regulating
cellular processes like proliferation and differentiation.

Below is a diagram illustrating the primary signaling cascades initiated by SUCNR1 activation.
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Caption: SUCNRL1 canonical signaling pathways.

Pathophysiological Roles and Therapeutic Rationale

The succinate/SUCNRL1 axis is a key player in numerous disease states, making it an attractive
target for therapeutic intervention.

o Hypertension and Renal Dysfunction: In the kidney, SUCNRL1 is expressed in the renal
vasculature and juxtaglomerular apparatus. Succinate-mediated activation of SUCNR1
stimulates renin release, leading to an increase in blood pressure. This makes SUCNR1
antagonists a potential therapeutic strategy for renovascular hypertension.

¢ Inflammation and Immunity: SUCNRL is expressed on various immune cells and plays a
critical role in immunometabolism. It can promote pro-inflammatory responses, such as the
production of IL-13 by macrophages, making it a target for chronic inflammatory diseases
like rheumatoid arthritis and neuroinflammation.

» Diabetic Complications: In hyperglycemic states, increased succinate levels can activate
SUCNRL1 in the retina, promoting pathological angiogenesis, a hallmark of diabetic
retinopathy. Therefore, SUCNR1 antagonists could be beneficial in treating this condition.

o Fibrosis: The succinate-SUCNRL1 pathway is implicated in the progression of fibrosis,
particularly in the liver and kidney. By promoting the activation of fibrotic pathways, it
contributes to tissue scarring. Antagonizing SUCNR1 may offer a novel anti-fibrotic therapy.
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Quantitative Data on SUCNR1 Modulators

The development of specific agonists and antagonists is crucial for dissecting the function of

SUCNRL1 and for its validation as a drug target. The tables below summarize the

pharmacological data for key modulators.

Table 1: SUCNR1 Agonists - Potency (ECso)

Compound .
Species Assay Type ECso (M) Reference(s)
Name
Succinate cAMP
Human o 29
(endogenous) Inhibition
Human Caz* Mobilization 581
Mouse Caz* Mobilization 28
cis-
Epoxysuccinic Human CcAMP Inhibition 2.7
acid
Human Caz* Mobilization 191
Arrestin
Human 74
Recruitment
cis-1,2-
Cyclopropanedic  Human CcAMP Inhibition ~900-1000
arboxylic acid
Human Caz* Mobilization 1040
(S)-
Chlorosuccinic Human CAMP Inhibition 72
acid
| Oxaloacetic acid | Human | cAMP Inhibition | 70 | |
Table 2: SUCNR1 Antagonists - Potency (ICso)
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Compound

Species Assay Type ICs0 (NM) Reference(s)
Name
Compound
"4c" (Bhuniya Human Unknown 7
et al.)
Rat Unknown 7 -435
NF-56-EJ40 Human [3>*S]GTPyS 25
Human Binding (Ki) 33
Rat - Inactive
Compound "5g"
) Human Unknown 35
(Bhuniya et al.)
Rat Unknown 135
SUCNRI1-IN-1 Human Unknown 88

| Succinate/succinate receptor antagonist 1 | Human | Unknown | 20,000 | |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the function

and pharmacology of SUCNRL.

In Vitro: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following

SUCNRL1 activation using a Fura-2 AM ratiometric dye and a fluorescence plate reader.
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Cell & Dye Preparation

1. Plate cells (e.g., HEK293-SUCNR1)
in 96-well black, clear-bottom plates
and culture overnight.

2. Prepare Fura-2 AM loading buffer
3. Wash cells with HHBS. in HHBS with Pluronic F-127
and Probenecid.

\

4. Add Fura-2 AM loading buffer
to cells and incubate for 60 min
at 37°C in the dark.

:

5. Wash cells twice with HHBS
(+ Probenecid) to remove excess dye.

l

6. Add 200 pL HHBS (+ Probenecid)
and incubate for 20-30 min at RT

for dye de-esterification.

Measurement
7. Place plate in fluorescence reader
equipped with injectors.

l

8. Set kinetic read parameters:
Dual excitation at 340 nm and 380 nm,

Emission at ~510 nm.

l

9. Record baseline fluorescence
for ~20-30 seconds.

!

10. Inject agonist solution and
continue recording fluorescence

for 2-3 minutes.

:

11. Calculate the 340/380 nm ratio
over time.

l

12. Determine dose-response curves
by plotting peak ratio change vs.

agonist concentration.

Click to download full resolution via product page

Caption: Workflow for a Fura-2 based calcium mobilization assay.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b10771200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology Details:

o Cell Culture: Adherent cells (e.g., HEK293) stably expressing SUCNRL1 are plated at 40,000-
80,000 cells/well in a 96-well black, clear-bottom plate and grown overnight.

e Dye Loading:

[¢]

Wash cells once with Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

[¢]

Prepare a Fura-2 AM loading solution (typically 2-5 uM Fura-2 AM) in HHBS containing
0.02-0.04% Pluronic F-127 and ~2.5 mM probenecid to prevent dye extrusion.

[¢]

Remove wash buffer and add 100 uL of the loading solution to each well.

[e]

Incubate for 60 minutes at 37°C, protected from light.

e Washing and De-esterification:

o Gently wash the cells twice with HHBS containing 2.5 mM probenecid.

o Add 200 pL of HHBS with probenecid to each well and incubate for at least 20 minutes at
room temperature to allow for complete de-esterification of the dye inside the cells.

¢ Measurement:

o Place the plate into a fluorescence microplate reader equipped with injectors.

o Set the instrument to perform a kinetic read, alternating excitation between 340 nm and
380 nm while measuring emission at ~510 nm.

o Record a stable baseline fluorescence for 20-30 seconds.

o Inject the agonist at various concentrations and immediately continue recording the
fluorescence signal for an additional 120-180 seconds.

o Data Analysis: The ratio of the fluorescence emission at 510 nm from excitation at 340 nm
versus 380 nm is calculated for each time point. The change in this ratio from baseline is
plotted against agonist concentration to determine the ECso value.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro: cAMP Inhibition Assay

This protocol outlines a method for measuring the inhibition of cAMP production following
SUCNRL1 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive
immunoassay.

Methodology Details:

o Cell Preparation: Cells expressing SUCNRL1 are harvested and resuspended in stimulation
buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP
degradation.

o Assay Procedure:
o Dispense 5 L of cells into a low-volume 384-well white plate.

o Add 5 pL of SUCNR1 agonist (succinate or other test compounds) at various
concentrations.

o Add 5 pL of a Gas pathway activator, such as Forskolin (typically 1-10 uM final
concentration), to all wells except the negative control to stimulate cAMP production.

o Incubate the plate for 30 minutes at room temperature.
* CAMP Detection:

o Add 5 pL of cAMP-d2 (acceptor) and 5 pL of anti-cAMP antibody labeled with Europium
cryptate (donor) to each well.

o Incubate for 60 minutes at room temperature, protected from light.
e Measurement:

o Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET
signal) and 615 nm (cryptate signal).

o Data Analysis: The HTRF ratio (Emission 665nm / Emission 615nm * 10,000) is calculated.
In this competitive assay, a higher concentration of cellular cAMP leads to a lower HTRF
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ratio. Data are plotted as HTRF ratio versus agonist concentration to determine the ECso for
the inhibition of forskolin-stimulated cAMP production.

In Vitro: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation as a downstream readout of
SUCNRL1 activation via Western blotting.

Methodology Details:

e Cell Culture and Starvation: Plate cells (e.g., HEK293-SUCNR1) and grow to 80-90%
confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK
phosphorylation.

o Agonist Stimulation: Treat cells with the SUCNRL1 agonist at various concentrations for a
predetermined time (typically 5-15 minutes).

e Cell Lysis:
o Immediately place the plate on ice and wash cells twice with ice-cold PBS.

o Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase
inhibitors.

o Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for
15 minutes at 4°C to pellet cell debris.

e Protein Quantification: Determine the protein concentration of the supernatant using a
standard method (e.g., BCA assay).

e Western Blotting:
o Denature equal amounts of protein (e.g., 20 pg) by boiling in Laemmli sample buffer.
o Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

o Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20
(TBST) for 1 hour at room temperature.
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o Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-
ERK) overnight at 4°C.

o Wash the membrane with TBST and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Data Analysis:

o Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading
control.

o Quantify band intensities using densitometry software. The p-ERK signal is normalized to
the total ERK signal for each sample.

In Vivo: Renal Fibrosis Model (Unilateral Ureteral
Obstruction)

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method to induce
renal interstitial fibrosis in rodents, allowing for the evaluation of anti-fibrotic effects of SUCNR1
modulators.

Methodology Details:
¢ Animal Model: Male C57BL/6 mice are commonly used.

e Surgical Procedure:

o

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

o

Make a midline or flank incision to expose the left kidney and ureter.

(¢]

Isolate the left ureter and ligate it at two points using non-absorbable surgical silk (e.g., 4-
0). The ureter may be cut between the ligatures.

(¢]

Return the kidney to the abdominal cavity and suture the incision.
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o Sham-operated animals undergo the same procedure without ureter ligation.

o Compound Administration: The SUCNR1 modulator (e.g., antagonist) or vehicle is
administered daily to the mice, starting from the day of surgery, via an appropriate route
(e.g., oral gavage, intraperitoneal injection).

o Endpoint Analysis:

o After a set period (commonly 7 or 14 days), euthanize the animals and harvest the
obstructed (left) and contralateral (right) kidneys.

o One portion of the kidney is fixed in 10% formalin for histological analysis, while another
portion is snap-frozen for protein or RNA analysis.

e Fibrosis Assessment:

o Histology: Paraffin-embedded kidney sections are stained with Masson's Trichrome or
Picrosirius Red to visualize and quantify collagen deposition (fibrosis).

o Immunohistochemistry (IHC): Stain sections for markers of myofibroblast activation, such
as a-smooth muscle actin (a-SMA), and inflammatory markers like F4/80 for
macrophages.

o Gene Expression: Perform qRT-PCR or RNAseq on kidney lysates to measure the
expression of pro-fibrotic genes (e.g., Collal, Acta2, Tgfbl).

Conclusion and Future Directions

The succinate receptor, SUCNR1, stands at a critical intersection of metabolism and cellular
signaling. Its activation under conditions of metabolic stress drives key pathological processes
in a range of diseases, including hypertension, chronic inflammation, and fibrosis. The
development of potent and selective small-molecule antagonists has provided invaluable tools
to probe the receptor's function and has paved the way for novel therapeutic strategies. While
antagonists show significant promise for treating inflammatory and fibrotic conditions, the
context-dependent signaling of SUCNR1 necessitates a thorough understanding of its role in
specific tissues and disease states. Future research should focus on elucidating the
mechanisms of biased agonism, exploring the therapeutic potential of SUCNR1 agonists in
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specific contexts (e.g., myelosuppression), and advancing current lead compounds through
preclinical and clinical development to validate the full therapeutic potential of targeting this
metabolic sensor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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